molecular formula C15H20Cl2FN3 B2462204 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2060052-66-4

1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Cat. No. B2462204
CAS RN: 2060052-66-4
M. Wt: 332.24
InChI Key: LLELHBLOBVEYQM-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride” is a complex organic molecule. It contains a fluorophenyl group and a pyrazoloazepine group, indicating potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps. For instance, the synthesis of related piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazoloazepine core, which is a seven-membered nitrogen-containing heterocyclic ring, substituted with a 2-fluorophenyl group and two methyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the nitrogen in the pyrazoloazepine ring and the fluorine in the fluorophenyl group could potentially participate in various chemical reactions .

Scientific Research Applications

Chemical Synthesis and Reactions

  • This compound is synthesized through various chemical reactions, such as the treatment of 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole with sodium azide in acids, leading to the formation of related pyrazolo[4,3-b]azepine derivatives (Delyatitskaya et al., 2000).
  • The compound is involved in reactions under Schmidt reaction and Beckmann rearrangement conditions, leading to the formation of derivatives with potential applications in medicinal chemistry and material sciences (Delyatitskaya et al., 2013).

Potential Pharmacological Applications

  • Some derivatives of this compound have been explored for their anticancer properties. For instance, synthesized compounds similar in structure showed moderate activity against malignant cancer cells, indicating potential applications in cancer therapy (Chaban et al., 2020).

Molecular Structure and Properties

  • The molecular structure of this compound and its derivatives has been studied, providing insights into their chemical properties and potential applications. For example, studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and hydrogen bonding, which is crucial for designing compounds with desired chemical and pharmacological properties (Sagar et al., 2017).

Antioxidant Properties

  • Some derivatives of 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride have been evaluated for their antioxidant activities, with certain compounds exhibiting higher antioxidant activities than standard antioxidants. This indicates potential applications in the development of new antioxidant agents (Hassan et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the wide range of biological activities associated with piperazine derivatives .

properties

IUPAC Name

1-(2-fluorophenyl)-7,7-dimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3.2ClH/c1-15(2)7-14-11(8-17-10-15)9-18-19(14)13-6-4-3-5-12(13)16;;/h3-6,9,17H,7-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLELHBLOBVEYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3F)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

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